3-Isopropylpyridin-4-OL
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Overview
Description
3-Isopropylpyridin-4-ol is a chemical compound with the molecular formula C8H11NO . It has a molecular weight of 137.18 . This compound is used for research purposes .
Molecular Structure Analysis
The 3-Isopropylpyridin-4-OL molecule contains a total of 21 bonds. There are 10 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 six-membered ring, 1 ketone (aliphatic), and 1 secondary amine (aliphatic) .
Physical And Chemical Properties Analysis
3-Isopropylpyridin-4-OL has a molecular weight of 137.18 . The compound is stored at 2-8°C . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.
Scientific Research Applications
Macrocycles Synthesis
Perfluoro-4-isopropylpyridine, a derivative of 3-Isopropylpyridin-4-OL, has been utilized in the synthesis of macrocyclic systems bearing pyridine sub-units. These macrocycles have demonstrated the capability of complexing with cations and anions, which is influenced by their structural makeup. This property is key in various chemical applications, including molecular recognition and catalysis (Chambers et al., 2003).
Optoelectronic Materials
In the field of optoelectronics, derivatives of 3-Isopropylpyridin-4-OL have been investigated for their roles in organic light-emitting devices (OLEDs). The peripheral and core pyridine rings in these derivatives significantly influence the ionization potential and electron mobility, which are critical for OLED performance (Watanabe et al., 2016).
DNA Interaction
A study on tetrapyridylporphyrins containing chloro(2,2'-bipyridine)platinum(II) complexes, which are derivatives of 3-Isopropylpyridin-4-OL, demonstrated their interaction with DNA. These compounds exhibited preferential binding to DNA, potentially offering avenues for DNA-targeted therapies and diagnostics (Naue et al., 2009).
Nucleophilic Base Synthesis
The synthesis and characterization of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, related to 3-Isopropylpyridin-4-OL, highlighted its role as a weak nucleophilic base. This property is crucial in various organic syntheses, offering an alternative to nonnucleophilic bases (Balaban et al., 2004).
Reaction with Nucleophiles
Research on the reactions of perfluoro-(4-isopropylpyridine) with different nucleophiles led to the synthesis of mono-, di-, and tri-substituted derivatives. These reactions offer insights into the regiochemistry and yields of these compounds, which are important in chemical synthesis and drug design (Chambers et al., 2001).
Safety and Hazards
properties
IUPAC Name |
3-propan-2-yl-1H-pyridin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6(2)7-5-9-4-3-8(7)10/h3-6H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COXRUNMERNYQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CNC=CC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1243373-60-5 |
Source
|
Record name | 3-(propan-2-yl)pyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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